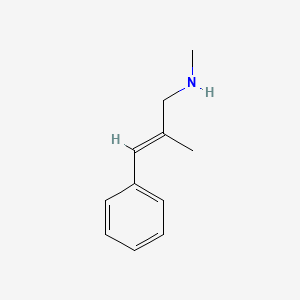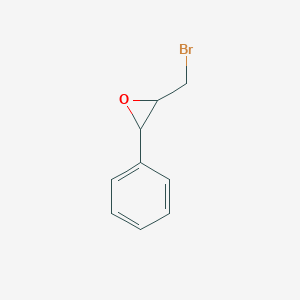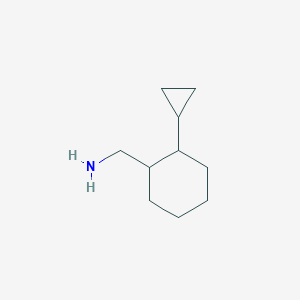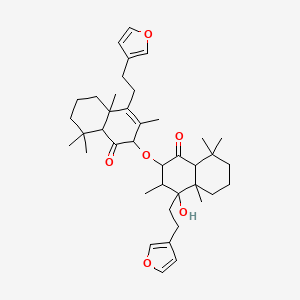
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is an organic compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-yl chain, with a methyl group and an amine group at specific positions. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with methylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be represented as follows:
[ \text{C}_9\text{H}_10\text{O} + \text{CH}3\text{NH}2 \rightarrow \text{C}{11}\text{H}{15}\text{N} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with different molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: This compound shares a similar structure but lacks the amine group.
Cinnamyl alcohol: Another related compound with a phenylpropene structure but different functional groups.
Methyl cinnamic alcohol: Similar in structure but with different substituents.
Uniqueness
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(E)-N,2-dimethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-8,12H,9H2,1-2H3/b10-8+ |
Clave InChI |
BNPOQSIKPUBUEH-CSKARUKUSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/CNC |
SMILES canónico |
CC(=CC1=CC=CC=C1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)



![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)


![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)

![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)


![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
